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A comprehensive comparison between the FDA-approved deucravacitinib and the

investigational compound RO495 is currently hampered by a significant lack of publicly

available data for RO495. Both compounds are potent inhibitors of Tyrosine Kinase 2 (TYK2), a

key mediator in the signaling of pro-inflammatory cytokines. However, beyond this shared

therapeutic target, the available information diverges substantially, with extensive clinical and

preclinical data for deucravacitinib and a notable absence of such information for RO495.

Deucravacitinib, developed by Bristol Myers Squibb, is a first-in-class, oral, selective, allosteric

TYK2 inhibitor.[1][2] It is approved for the treatment of moderate-to-severe plaque psoriasis.[3]

[4] In contrast, RO495, also identified as CS-2667, is described in chemical supplier catalogs

as a potent TYK2 inhibitor, but no substantive preclinical or clinical data, nor information on its

developmental status, is publicly accessible. This disparity prevents a direct, evidence-based

comparison of their efficacy and safety profiles.

This guide will, therefore, provide a detailed overview of the well-characterized TYK2 inhibitor,

deucravacitinib, as a benchmark for this therapeutic class. The information presented is

intended for researchers, scientists, and drug development professionals to illustrate the

current understanding of selective TYK2 inhibition.
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Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase domain

(JH2), which is distinct from the highly conserved ATP-binding site in the catalytic domain (JH1)

targeted by other Janus kinase (JAK) inhibitors.[2][5][6] This allosteric inhibition stabilizes an

inactive conformation of TYK2, thereby blocking the downstream signaling of key cytokines

implicated in the pathogenesis of psoriasis and other immune-mediated diseases, including

interleukin-23 (IL-23), IL-12, and Type I interferons.[5][7][8][9] This selective, allosteric

mechanism is believed to contribute to its favorable safety profile compared to less selective

JAK inhibitors.[10][11]
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-mediated STAT

phosphorylation.

Efficacy in Plaque Psoriasis
The efficacy of deucravacitinib in moderate-to-severe plaque psoriasis has been established in

large, randomized, double-blind, Phase 3 clinical trials, notably the POETYK PSO-1 and

POETYK PSO-2 studies.[2][4] These trials demonstrated the superiority of deucravacitinib over

both placebo and the phosphodiesterase-4 inhibitor apremilast.
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Table 1: Key Efficacy Outcomes from POETYK PSO-1 and PSO-2 Trials at Week 16

Outcome
Deucravacitinib 6
mg QD

Apremilast 30 mg
BID

Placebo

POETYK PSO-1

PASI 75 Response

(%)
58.4 35.1 12.7

sPGA 0/1 Response

(%)
53.6 32.1 7.2

POETYK PSO-2

PASI 75 Response

(%)
53.0 39.8 9.4

sPGA 0/1 Response

(%)
49.5 33.9 8.6

Data sourced from

POETYK PSO-1 and

PSO-2 clinical trials.

[12][13]

Long-term extension studies of the POETYK PSO trials have shown that the clinical response

to deucravacitinib is maintained for up to five years with continuous treatment, with no new

safety signals identified.[3]

Safety and Tolerability
Deucravacitinib has demonstrated a consistent safety profile across its clinical development

program. The most frequently reported adverse events include nasopharyngitis, upper

respiratory tract infections, and headache.[13][14] Importantly, the selective inhibition of TYK2

by deucravacitinib is associated with a low incidence of the adverse events commonly linked to

broader JAK inhibition, such as significant changes in laboratory parameters.[2][13]
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The methodologies for the pivotal Phase 3 trials of deucravacitinib provide a framework for

evaluating the efficacy and safety of TYK2 inhibitors in psoriasis.

POETYK PSO-1 and PSO-2 Trial Design
Study Design: Multicenter, randomized, double-blind, placebo- and active comparator-

controlled Phase 3 trials.[2]

Participants: Adults with moderate-to-severe plaque psoriasis (defined as Psoriasis Area and

Severity Index [PASI] score ≥12, static Physician's Global Assessment [sPGA] score ≥3, and

body surface area [BSA] involvement ≥10%).

Intervention: Patients were randomized to receive deucravacitinib (6 mg once daily),

placebo, or apremilast (30 mg twice daily).

Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a

PASI 75 response (at least a 75% reduction in PASI score from baseline) and the percentage

of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 compared to

placebo.[2]

Secondary Endpoints: Key secondary endpoints included comparisons of PASI 75 and sPGA

0/1 responses with apremilast at week 16.
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Caption: A generalized workflow for a Phase 3 clinical trial in psoriasis.

Conclusion
Deucravacitinib stands as a well-documented example of a successful, selective, allosteric

TYK2 inhibitor, with a robust body of evidence supporting its efficacy and safety in the
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treatment of moderate-to-severe plaque psoriasis. The lack of publicly available data for

RO495 (CS-2667) precludes a meaningful comparative analysis at this time. For a

comprehensive evaluation of RO495's potential, future disclosure of its preclinical and clinical

data, including its precise mechanism of inhibition, selectivity profile, and performance in

clinical trials, is necessary. Until such information becomes available, deucravacitinib remains

the primary reference compound for understanding the therapeutic potential of this class of

molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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